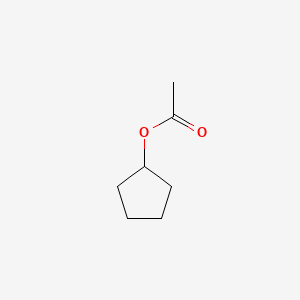
Cyclopentyl acetate
概述
描述
Cyclopentyl acetate is an organic compound with the molecular formula C₇H₁₂O₂. It is an ester formed from cyclopentanol and acetic acid. This compound is known for its pleasant fruity odor and is often used in the fragrance and flavor industry.
作用机制
Target of Action
Cyclopentyl acetate is a chemical compound used in various industrial applications. It’s primarily used in the chemical industry, for instance, as a solvent .
Pharmacokinetics
Like other small organic compounds, it is likely to be absorbed through the skin or respiratory tract if exposed, distributed throughout the body, metabolized primarily in the liver, and excreted via the kidneys .
生化分析
Biochemical Properties
Cyclopentyl acetate participates in biochemical reactions, particularly in the synthesis of cyclopentanol, a crucial chemical intermediate . The process involves an addition-esterification reaction of cyclopentene with acetic acid, followed by a transesterification reaction with methanol
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in the synthesis of cyclopentanol . The reactions are exothermic, and the free energy changes increase with a rise in temperature, indicating that low temperature is favorable for the reactions
准备方法
Synthetic Routes and Reaction Conditions: Cyclopentyl acetate can be synthesized through an esterification reaction between cyclopentanol and acetic acid. The reaction typically involves heating cyclopentanol with acetic acid in the presence of an acid catalyst such as sulfuric acid. The reaction conditions often include refluxing the mixture to drive the reaction to completion.
Industrial Production Methods: In industrial settings, this compound is produced using fixed bed reactors combined with catalytic distillation towers. Cyclopentene and acetic acid are introduced into the reactor with a sulfonic acid type cation exchange resin catalyst to carry out the esterification. The resulting product is then separated and purified through catalytic distillation .
化学反应分析
Types of Reactions: Cyclopentyl acetate primarily undergoes esterification and transesterification reactions. It can also participate in hydrolysis reactions under acidic or basic conditions to yield cyclopentanol and acetic acid.
Common Reagents and Conditions:
Esterification: Cyclopentanol and acetic acid with sulfuric acid as a catalyst.
Transesterification: Methanol and this compound with a base catalyst such as sodium methoxide.
Hydrolysis: Acidic or basic conditions to break the ester bond.
Major Products:
Esterification: this compound.
Transesterification: Methyl acetate and cyclopentanol.
Hydrolysis: Cyclopentanol and acetic acid.
科学研究应用
Cyclopentyl acetate has various applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in studies involving ester hydrolysis and enzyme catalysis.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage.
Industry: Utilized in the production of fragrances, flavors, and as a solvent in various industrial processes.
相似化合物的比较
Cyclopentyl acetate can be compared with other esters such as:
Cyclohexyl acetate: Similar in structure but with a six-membered ring instead of a five-membered ring.
Cyclopropyl acetate: Contains a three-membered ring, making it more strained and reactive.
Cyclobutyl acetate: Features a four-membered ring, which is also more strained compared to this compound.
This compound is unique due to its balance of ring strain and stability, making it a versatile compound in various applications .
属性
IUPAC Name |
cyclopentyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-6(8)9-7-4-2-3-5-7/h7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPCLQKFNXUAAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCCC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20239370 | |
| Record name | Cyclopentyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933-05-1 | |
| Record name | Cycloamyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=933-05-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopentyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentyl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55885 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclopentyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20239370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclopentyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.059 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

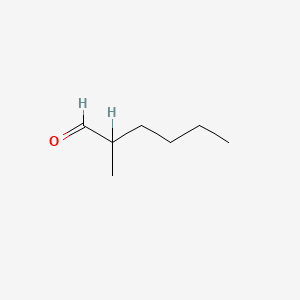
![1,3-Butanedione, 2-[(4-methylphenyl)thio]-1-phenyl-](/img/structure/B3058892.png)
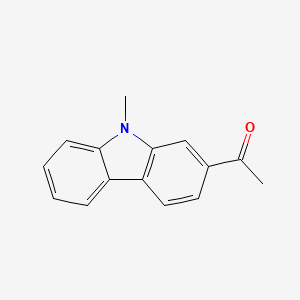

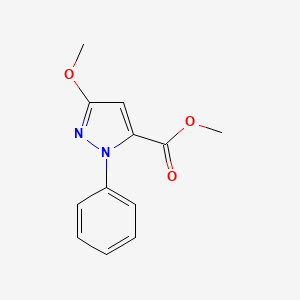
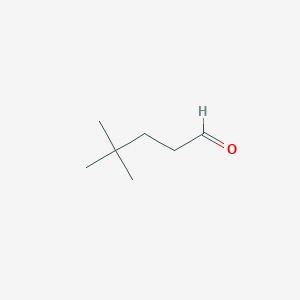
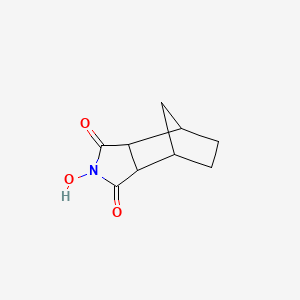
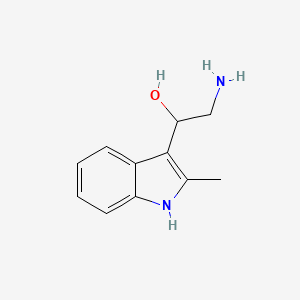
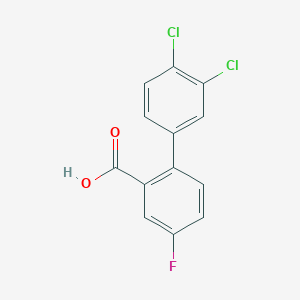
amine](/img/structure/B3058902.png)
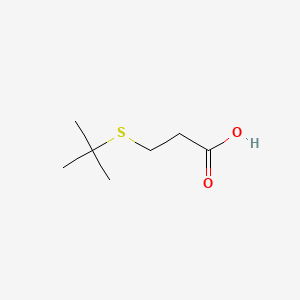
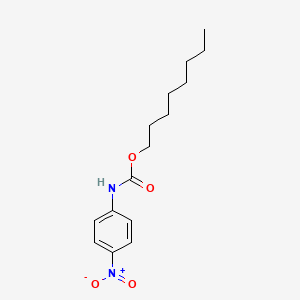

![Silane, trimethyl[3-(2-propynyloxy)-1-propynyl]-](/img/structure/B3058912.png)
